6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a piperazine sulfonyl group attached to the benzoxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized from 2-aminophenol and a suitable carboxylic acid derivative under cyclization conditions.
Introduction of the Piperazine Sulfonyl Group: The piperazine sulfonyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzoxazole core with piperazine and a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the benzoxazole core or the piperazine sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: It can serve as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may exhibit pharmacological properties, making it a candidate for the development of new therapeutic agents.
Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The piperazine sulfonyl group can interact with biological receptors, enzymes, or other proteins, leading to various biological effects. The benzoxazole core may also contribute to the compound’s activity by facilitating binding to specific sites on the target molecules.
Comparison with Similar Compounds
Similar Compounds
6-Aminobenzoxazole: A benzoxazole derivative with an amino group, known for its applications in medicinal chemistry.
2-Substituted Benzoxazole Derivatives: These compounds have various substituents on the benzoxazole core and exhibit diverse biological activities.
Benzo[d]imidazo[2,1-b]thiazoles: Another class of heterocyclic compounds with structural similarities to benzoxazoles, known for their bioactivity.
Uniqueness
6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one is unique due to the presence of the piperazine sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H13N3O4S |
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Molecular Weight |
283.31 g/mol |
IUPAC Name |
6-piperazin-1-ylsulfonyl-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C11H13N3O4S/c15-11-13-9-2-1-8(7-10(9)18-11)19(16,17)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2,(H,13,15) |
InChI Key |
ZMBJHLZZZCLZMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)O3 |
Origin of Product |
United States |
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